[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate
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Overview
Description
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H18ClNO6S2 and a molecular weight of 371.8574 g/mol . This compound is known for its unique structure, which includes a 3-chlorophenyl group, an imino group, and two methanesulfonate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves several steps. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then treated with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The methanesulfonate groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
This compound: This compound has similar structural features but different substituents, leading to variations in chemical reactivity and applications.
[(3-Bromophenyl)imino]diethane-2,1-diyl dimethanesulfonate:
Properties
CAS No. |
22964-43-8 |
---|---|
Molecular Formula |
C12H18ClNO6S2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[3-chloro-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H18ClNO6S2/c1-21(15,16)19-8-6-14(7-9-20-22(2,17)18)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
VOWIAMSTGAPZSM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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